Cas no 19587-41-8 ((3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one)

(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one structure
19587-41-8 structure
Produktname:(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one
CAS-Nr.:19587-41-8
MF:C31H46N2O
MW:462.709748744965
CID:1387818
PubChem ID:209254

(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one
    • (1R,20'S)-20'-Dimethylamino-2-methylspiro[1H-isoindole-1,3'-[5α]pregnan]-3(2H)-one
    • (3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospi
    • Spiropachysine
    • CHEMBL456512
    • (3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,3'-isoindole]-1'-one
    • BDBM50412079
    • (1R,20'S)-20'-Dimethylamino-2-methylspiro[1H-isoindole-1,3'-[5alpha]pregnan]-3(2H)-one
    • (+)-Spiropachysine
    • Spiro(1H-isoindole-1,3'-pregnan)-3(2H)-one, 20'-(dimethylamino)-2-methyl-, (3'-alpha,5'-alpha,20'S)-
    • NS00094291
    • DTXSID50941353
    • 19587-41-8
    • 17-[1-(Dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one
    • Inchi: InChI=1S/C31H46N2O/c1-20(32(4)5)24-13-14-25-22-12-11-21-19-31(27-10-8-7-9-23(27)28(34)33(31)6)18-17-29(21,2)26(22)15-16-30(24,25)3/h7-10,20-22,24-26H,11-19H2,1-6H3/t20-,21-,22-,24+,25-,26-,29-,30+,31+/m0/s1
    • InChI-Schlüssel: SLGWGPQWJRVPAD-PZOAWPBASA-N
    • Lächelt: CC(C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C

Berechnete Eigenschaften

  • Genaue Masse: 462.361014095g/mol
  • Monoisotopenmasse: 462.361014095g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 824
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topologische Polaroberfläche: 23.6Ų

(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one Verwandte Literatur

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